3-马来酰亚胺苯基硼酸

描述

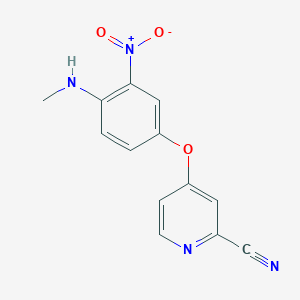

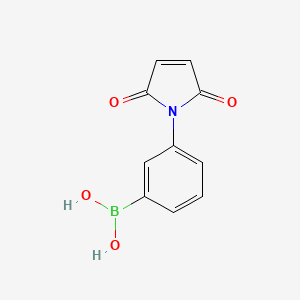

3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It is a sulfhydryl reactive iodinatable compound . This compound is a derivative of boronic acid and holds prominence in scientific research due to its versatile applications . It is used as a probe in studies for the detection of diol molecules and finds utility in various areas such as bioconjugation, drug delivery, and protein labeling .

Molecular Structure Analysis

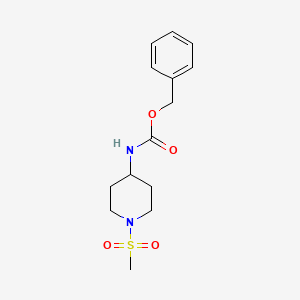

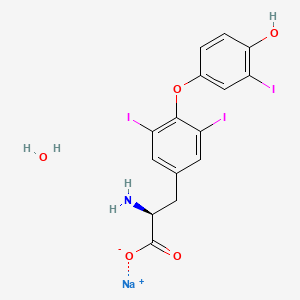

The molecular weight of 3-Maleimidophenyl boronic acid is 216.99 . The molecular formula is C10H8BNO4 .Chemical Reactions Analysis

Boronic acids, including 3-Maleimidophenyl boronic acid, form five-membered boronate esters with diols . They have become increasingly popular in the synthesis of small chemical receptors . Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .Physical And Chemical Properties Analysis

3-Maleimidophenyl boronic acid is an off-white to light yellow solid . It has a molecular weight of 216.99 and a melting point of over 360 °C . It should be stored at 0-8°C .科学研究应用

生物偶联

3-马来酰亚胺苯基硼酸因其能够与生物分子形成稳定的共价键而被用于生物偶联过程。 这种应用对于创建靶向药物递送系统以及将探针或标记物连接到特定蛋白质或抗体至关重要 .

药物递送

该化合物的独特特性促进了药物递送机制的开发。 通过靶向特定的生物标志物,它可以提高治疗剂的疗效和特异性 .

蛋白质标记

在蛋白质组学中,3-马来酰亚胺苯基硼酸用于蛋白质标记,使研究人员能够跟踪和分析蛋白质在细胞内的行为和相互作用 .

传感应用

硼酸,包括 3-马来酰亚胺苯基硼酸,以其传感能力而闻名,特别是在检测二醇和阴离子(如氟化物或氰化物)方面。 这使得它们在环境监测和诊断方面非常有价值 .

荧光传感

作用机制

Target of Action

The primary target of 3-Maleimidophenyl boronic acid are proteins and peptides that contain thiol groups . Thiol groups are sulfur-containing functional groups found in many biological molecules, playing a crucial role in their structure and function.

Mode of Action

3-Maleimidophenyl boronic acid interacts with its targets by establishing covalent bonds with the thiol groups present on proteins and peptides . This interaction is facilitated by the boronic acid component of the compound, which reacts with the thiol group to form a reversible boronate ester linkage .

安全和危害

The safety data sheet of 3-Maleimidophenyl boronic acid suggests that it should be handled with personal protective equipment/face protection . It should be kept in a dry, cool, and well-ventilated place . Avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

未来方向

Boronic acids, including 3-Maleimidophenyl boronic acid, are increasingly utilized in diverse areas of research . They are used for the selective recognition of a wide range of analytes . The ability of these chemical receptors to recognize and bind to specific targets mimics certain biological processes . This has led to their utility in various sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

属性

IUPAC Name |

[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWRNFAUYWXDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2',7'-Tribromo-9,9'-spirobi[fluorene]](/img/structure/B1646493.png)